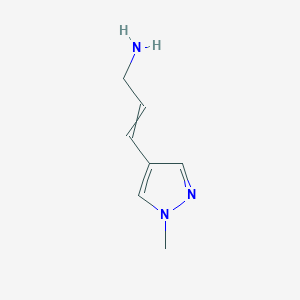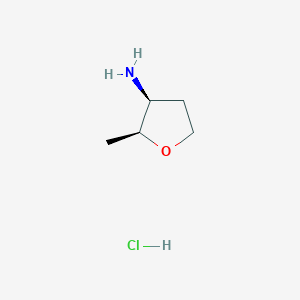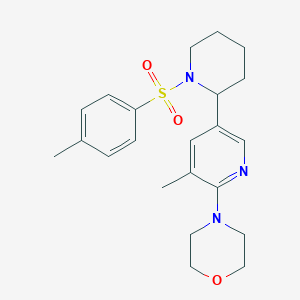
4-(3-Methyl-5-(1-tosylpiperidin-2-yl)pyridin-2-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methyl-5-(1-tosylpiperidin-2-yl)pyridin-2-yl)morpholine is a complex organic compound that features a morpholine ring, a pyridine ring, and a tosylpiperidine moiety
Preparation Methods
The synthesis of 4-(3-Methyl-5-(1-tosylpiperidin-2-yl)pyridin-2-yl)morpholine typically involves multi-step organic reactions The process begins with the preparation of the tosylpiperidine intermediate, which is then coupled with a pyridine derivativeReaction conditions often include the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the coupling reactions .
Chemical Reactions Analysis
4-(3-Methyl-5-(1-tosylpiperidin-2-yl)pyridin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 4-(3-Methyl-5-(1-tosylpiperidin-2-yl)pyridin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to changes in cellular pathways, such as signal transduction or metabolic processes .
Comparison with Similar Compounds
Compared to other similar compounds, 4-(3-Methyl-5-(1-tosylpiperidin-2-yl)pyridin-2-yl)morpholine stands out due to its unique combination of a morpholine ring and a tosylpiperidine moiety. Similar compounds include:
- 4-(4-Methyl-5-(1-tosylpiperidin-2-yl)pyridin-2-yl)morpholine
- 2-(Pyridin-2-yl)pyrimidine derivatives
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide .
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical properties and biological activities.
Properties
Molecular Formula |
C22H29N3O3S |
|---|---|
Molecular Weight |
415.6 g/mol |
IUPAC Name |
4-[3-methyl-5-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridin-2-yl]morpholine |
InChI |
InChI=1S/C22H29N3O3S/c1-17-6-8-20(9-7-17)29(26,27)25-10-4-3-5-21(25)19-15-18(2)22(23-16-19)24-11-13-28-14-12-24/h6-9,15-16,21H,3-5,10-14H2,1-2H3 |
InChI Key |
CKHBKFOGTJXAPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CN=C(C(=C3)C)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B11821536.png)
![8-Aminoethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B11821544.png)

![6-Aminothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11821568.png)
![rac-(1R,5R,6S)-6-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B11821570.png)
![N-[1-(1-methylimidazol-2-yl)ethylidene]hydroxylamine](/img/structure/B11821590.png)
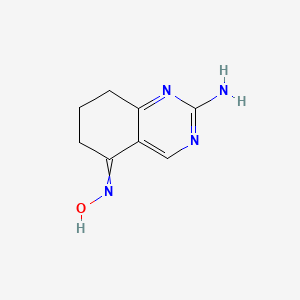
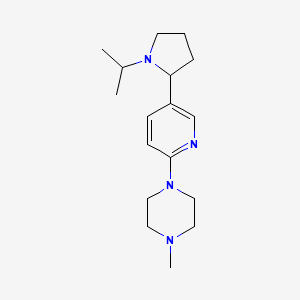
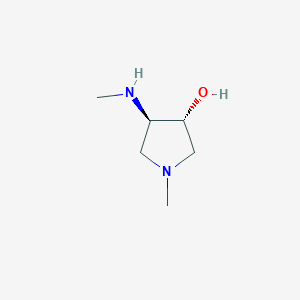
![{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methanamine](/img/structure/B11821619.png)

